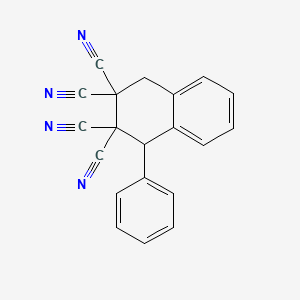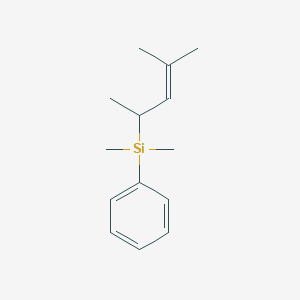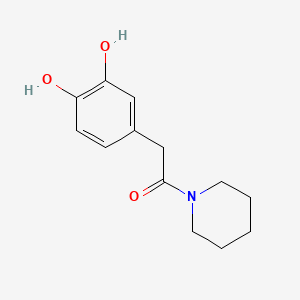
2-(3,4-Dihydroxyphenyl)-1-(piperidin-1-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dihydroxyphenyl)-1-(piperidin-1-yl)ethan-1-one is a chemical compound that features a dihydroxyphenyl group and a piperidinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydroxyphenyl)-1-(piperidin-1-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dihydroxybenzaldehyde and piperidine.
Condensation Reaction: The 3,4-dihydroxybenzaldehyde undergoes a condensation reaction with piperidine in the presence of a suitable catalyst, such as an acid or base, to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
化学反応の分析
Types of Reactions
2-(3,4-Dihydroxyphenyl)-1-(piperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The piperidinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, such as neuroprotective or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
作用機序
The mechanism of action of 2-(3,4-Dihydroxyphenyl)-1-(piperidin-1-yl)ethan-1-one depends on its specific application:
Biological Activity: The dihydroxyphenyl group may interact with biological targets such as enzymes or receptors, modulating their activity.
Molecular Targets: Potential targets include oxidative stress pathways, inflammatory mediators, and cellular signaling pathways.
類似化合物との比較
Similar Compounds
2-(3,4-Dihydroxyphenyl)ethan-1-one: Lacks the piperidinyl group but shares the dihydroxyphenyl structure.
1-(Piperidin-1-yl)ethan-1-one: Lacks the dihydroxyphenyl group but contains the piperidinyl structure.
Uniqueness
2-(3,4-Dihydroxyphenyl)-1-(piperidin-1-yl)ethan-1-one is unique due to the combination of both dihydroxyphenyl and piperidinyl groups, which may confer distinct chemical and biological properties compared to its analogs.
特性
| 113580-07-7 | |
分子式 |
C13H17NO3 |
分子量 |
235.28 g/mol |
IUPAC名 |
2-(3,4-dihydroxyphenyl)-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C13H17NO3/c15-11-5-4-10(8-12(11)16)9-13(17)14-6-2-1-3-7-14/h4-5,8,15-16H,1-3,6-7,9H2 |
InChIキー |
HNKCVXQMVUBGTM-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C(=O)CC2=CC(=C(C=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


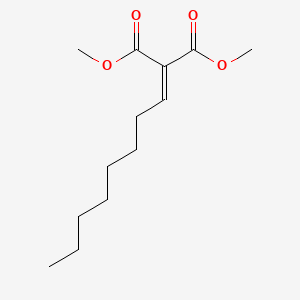
![N,N'-[Methylenedi(4,1-phenylene)]bis(N-acetylbenzamide)](/img/no-structure.png)
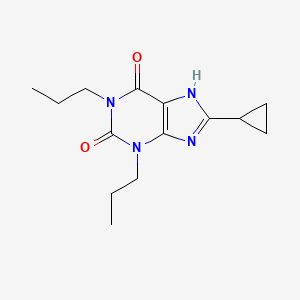
![3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium bromide](/img/structure/B14318021.png)
![2-[(E)-2-(3,3-dimethylindol-2-yl)ethenyl]benzenethiol](/img/structure/B14318047.png)
